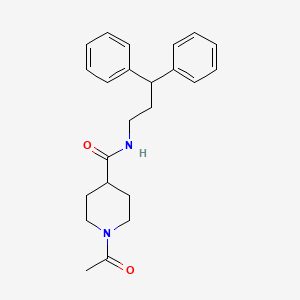
1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide involves several steps, including the formation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Amination: Introduction of the amine group.
Acetylation: Addition of the acetyl group to the nitrogen atom.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This includes the use of catalysts and specific reaction conditions to enhance the efficiency of each step .
Analyse Des Réactions Chimiques
1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Substituted piperidines: Compounds with various substituents on the piperidine ring.
Spiropiperidines: Compounds with a spirocyclic structure involving the piperidine ring.
Condensed piperidines: Compounds with fused ring systems involving the piperidine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Propriétés
IUPAC Name |
1-acetyl-N-(3,3-diphenylpropyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c1-18(26)25-16-13-21(14-17-25)23(27)24-15-12-22(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,21-22H,12-17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGHZCKCMFSYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
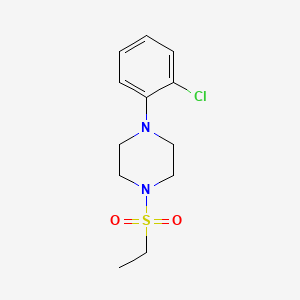
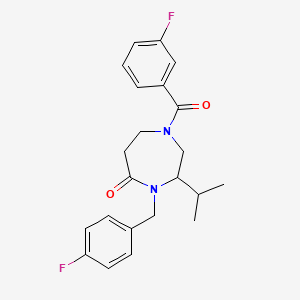
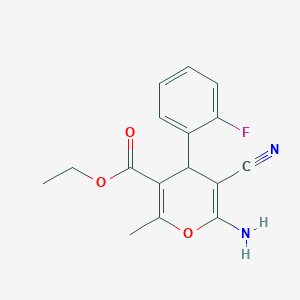
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}nicotinamide](/img/structure/B5473425.png)
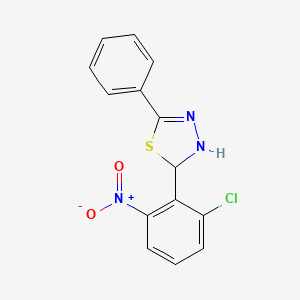
![methyl 3-[(4-methoxybenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5473439.png)
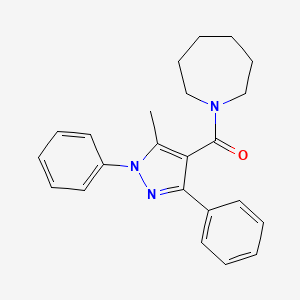
![2-[(2-methylphenyl)amino]-N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)acetohydrazide](/img/structure/B5473460.png)
![1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidine-2-carboxamide](/img/structure/B5473466.png)
![2-[(1E)-2-(5-BROMO-2-METHOXYPHENYL)ETHENYL]QUINOLIN-8-YL ACETATE](/img/structure/B5473471.png)
![N-(1H-imidazol-2-ylmethyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5473477.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1H-pyrazol-3-yl)benzoyl]-3-piperidinol](/img/structure/B5473493.png)

![N-[2-(3,4-dimethoxyphenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B5473512.png)
